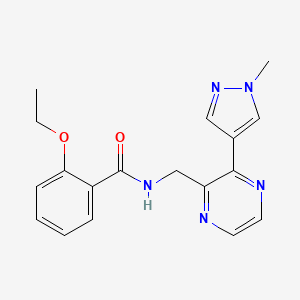

2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-3-25-16-7-5-4-6-14(16)18(24)21-11-15-17(20-9-8-19-15)13-10-22-23(2)12-13/h4-10,12H,3,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSQXXCHWPUJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body.

Mode of Action

It’s known that the compound interacts with its target, leading to changes at the molecular level. The presence of the pyrazole and pyrazine groups in the compound suggests potential interactions with biological targets through hydrogen bonding and π-π stacking.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects.

Biological Activity

2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, also known by its CAS number 2034465-27-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is , with a molecular weight of approximately 337.38 g/mol. The compound features a benzamide core linked to a pyrazole and pyrazine moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₅O₂ |

| Molecular Weight | 337.38 g/mol |

| CAS Number | 2034465-27-3 |

| SMILES | CCOc1ccccc1C(=O)NCc1nccnc1c1cnn(c1)C |

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide have shown inhibition against various cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR .

Case Study:

A study on pyrazole amide derivatives demonstrated that modifications to the pyrazole ring can enhance inhibitory potency against cancer cell proliferation. The presence of electron-donating groups in the para position of the benzamide increased activity against breast cancer cell lines .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, as many pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide production .

Research Findings:

In vitro studies have shown that related pyrazole compounds can significantly reduce lipopolysaccharide (LPS)-induced inflammation in macrophages, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against various bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions .

Case Study:

Another study highlighted the synthesis of novel pyrazole carboxamides that displayed moderate to excellent antifungal activity against a range of phytopathogenic fungi, indicating that structural modifications can lead to enhanced bioactivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide. Key factors influencing its activity include:

- Substitution Patterns : Variations in substituents on the benzamide or pyrazole rings can significantly alter potency.

- Electronic Effects : Electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.

- Steric Hindrance : The spatial arrangement of substituents affects binding affinity to target enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Pyrazine vs.

- Substituent Effects : The 2-ethoxy group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in ), which increase lipophilicity but risk hepatotoxicity .

- Heterocyclic Additions : Oxadiazole () and imidazole () substituents introduce hydrogen-bonding capabilities, critical for target engagement in enzyme inhibition .

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | PSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target compound | ~397 | 2.8 | 90 | 0.1–1.0 |

| 3,5-bis(trifluoromethyl)benzamide (I-3) | ~580 | 4.2 | 85 | <0.01 |

| Radotinib | ~635 | 3.5 | 120 | 0.05 |

Key Observations :

Q & A

Q. What synthetic methodologies are recommended for preparing 2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a multi-step synthesis involving cyanopyrazine intermediates and benzamide coupling (e.g., using 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbaldehyde) under basic conditions (e.g., NaOH, triethylamine) has been reported with yields up to 85% for analogous benzamide derivatives. Reaction progress is monitored via TLC and purified using column chromatography .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key methods include:

- 1H NMR : Pyrazine protons resonate at δ 8.2–8.5 ppm, while the ethoxy group (OCH2CH3) appears as a quartet at δ 1.3–1.5 ppm .

- IR spectroscopy : Stretching vibrations for the amide C=O bond are observed near 1650 cm⁻¹ .

- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths (e.g., C-N bond distances in pyrazine rings) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Glucose uptake assays : Rat hepatocyte models measure metabolic activity (e.g., glucokinase activation at 10 mM glucose) .

- Kinase inhibition assays : Target-specific profiling (e.g., FAK inhibitors) using enzymatic activity measurements at varying compound concentrations .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazine-pyrazole coupling be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, using bulky bases (e.g., DBU) or directing groups (e.g., acetyl) on the pyrazine ring can favor coupling at the 3-position. Computational modeling (DFT) predicts electronic density distribution to guide synthetic design .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray (solid-state) and NMR (solution-state) data may arise from conformational flexibility. Use variable-temperature NMR to study dynamic behavior, and compare with Hirshfeld surface analysis from crystallography to identify intermolecular interactions (e.g., hydrogen bonding) .

Q. How do structural modifications (e.g., trifluoromethyl groups) impact bioactivity?

Substituents like trifluoromethyl enhance metabolic stability and lipophilicity. In analogous compounds, replacing ethoxy with trifluoromethyl increased kinase inhibition potency by 10-fold (IC50 shift from 50 nM to 5 nM) . SAR studies should prioritize substitutions at the benzamide or pyrazine moieties .

Q. What computational tools predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like glucokinase or FAK. For example, pyrazine nitrogen atoms form hydrogen bonds with catalytic lysine residues in kinase domains, as validated by crystallographic data .

Q. How can reaction yields be optimized for scale-up synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst screening : Pd/C or CuI enhances coupling efficiency in heterocyclic systems.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for steps like cyclization .

Methodological Considerations

Q. What analytical techniques validate purity for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.